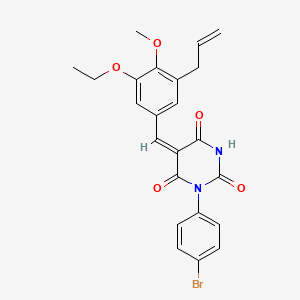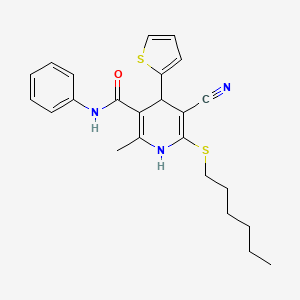
1-(3-methoxybenzoyl)-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-methoxybenzoyl)-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol, also known as MPTP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MPTP is a potent inhibitor of mitochondrial complex I, making it a valuable tool for investigating the role of mitochondrial dysfunction in various diseases.
Wirkmechanismus
1-(3-methoxybenzoyl)-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol works by inhibiting mitochondrial complex I, which is involved in the electron transport chain and ATP production. This inhibition leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production, which can ultimately lead to cell death.
Biochemical and Physiological Effects
1-(3-methoxybenzoyl)-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to have a wide range of biochemical and physiological effects, depending on the specific application. In Parkinson's disease research, 1-(3-methoxybenzoyl)-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol induces a Parkinsonian-like syndrome characterized by motor deficits, dopamine depletion, and oxidative stress. In Alzheimer's disease research, 1-(3-methoxybenzoyl)-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to increase amyloid beta production and induce mitochondrial dysfunction. In cancer research, 1-(3-methoxybenzoyl)-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to induce apoptosis and inhibit cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(3-methoxybenzoyl)-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol in scientific research is its potency and specificity as a mitochondrial complex I inhibitor. This allows researchers to study the role of mitochondrial dysfunction in various diseases with a high degree of precision. However, one limitation of using 1-(3-methoxybenzoyl)-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is its potential toxicity, which can limit its usefulness in certain applications.
Zukünftige Richtungen
There are many potential future directions for research involving 1-(3-methoxybenzoyl)-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol. One area of focus is the development of 1-(3-methoxybenzoyl)-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol analogs with improved specificity and reduced toxicity. Another area of focus is the use of 1-(3-methoxybenzoyl)-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol in combination with other compounds to target multiple pathways involved in disease pathogenesis. Additionally, there is potential for the use of 1-(3-methoxybenzoyl)-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol in the development of new therapies for a wide range of diseases.
Synthesemethoden
1-(3-methoxybenzoyl)-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol can be synthesized through a multi-step process involving the condensation of 3-methoxybenzoyl chloride with propylamine, followed by the addition of trifluoroacetic anhydride and subsequent reduction with sodium borohydride. The final product is obtained through a cyclization reaction.
Wissenschaftliche Forschungsanwendungen
1-(3-methoxybenzoyl)-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been used in a wide range of scientific research applications, including studies on Parkinson's disease, Alzheimer's disease, and cancer. In Parkinson's disease research, 1-(3-methoxybenzoyl)-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is used to induce a Parkinsonian-like syndrome in animal models, allowing researchers to study the disease and develop potential treatments. In Alzheimer's disease research, 1-(3-methoxybenzoyl)-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is used to investigate the role of mitochondrial dysfunction in the disease. In cancer research, 1-(3-methoxybenzoyl)-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to have potential as a chemotherapeutic agent.
Eigenschaften
IUPAC Name |
[5-hydroxy-3-propyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-(3-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N2O3/c1-3-5-11-9-14(22,15(16,17)18)20(19-11)13(21)10-6-4-7-12(8-10)23-2/h4,6-8,22H,3,5,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCLHBJMPKVSGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-hydroxy-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl](3-methoxyphenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-({1-methyl-5-[(2-thienylcarbonyl)amino]-1H-benzimidazol-2-yl}methyl)-1-piperazinecarboxylate](/img/structure/B5141373.png)



![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-1-cyclohexene-1-carboxamide](/img/structure/B5141383.png)


![3,4-bis[(3-methoxybenzoyl)amino]benzoic acid](/img/structure/B5141417.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-2,2-diphenylacetamide](/img/structure/B5141419.png)

![2-[(4-allyl-5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B5141441.png)

![2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5141447.png)
![N~1~-(4-ethoxyphenyl)-N~2~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5141459.png)